![molecular formula C9H4ClF3N2 B2368821 2-Chloro-4-(trifluoromethyl)quinazoline CAS No. 1780842-57-0](/img/structure/B2368821.png)
2-Chloro-4-(trifluoromethyl)quinazoline
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Overview
Description
Synthesis Analysis
Quinazoline derivatives have been synthesized through various methods. For instance, the first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)quinazoline is represented by the SMILES stringClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2
. The InChI code for this compound is 1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H
.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2-Chloro-4-(trifluoromethyl)quinazoline, have shown promising characteristics as anticancer agents against various tumors . The quinazoline skeleton and trifluoromethyl group in drug design have been associated with anticancer properties .
Antibacterial Activity
Quinazoline and quinazolinone derivatives have been found to exhibit significant antibacterial activity . The introduction of trifluoromethyl at the 2-position of quinazoline, as in 2-Chloro-4-(trifluoromethyl)quinazoline, can enhance this activity .
Anti-Inflammatory Activity
Quinazolines have been associated with anti-inflammatory properties . The structural features of quinazoline derivatives, including 2-Chloro-4-(trifluoromethyl)quinazoline, could potentially target several biological activities related to inflammation .
Analgesic Activity
Quinazoline compounds have been studied for their analgesic (pain-relieving) properties . The structure–activity relationship of these compounds can be explored to develop novel therapeutics for pain management .
Antifungal Activity
Quinazoline and quinazolinone derivatives have shown antifungal properties . The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)quinazoline could potentially enhance this antifungal activity .
Anticonvulsant Activity
Quinazoline derivatives have been associated with anticonvulsant activity . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially be beneficial in the treatment of convulsive disorders .
Anti-Parkinsonism Activity
Quinazoline derivatives have shown potential in the treatment of Parkinson’s disease . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially contribute to this activity .
α-Glucosidase Inhibitory Activity
Some quinazoline derivatives have exhibited α-glucosidase inhibitory activity, which could be beneficial in the treatment of diabetes . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially enhance this activity .
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The future perspectives of synthesis of quinazolines through such reactions are also discussed .
Mechanism of Action
Target of Action
Quinazoline-based molecules are known for their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, antioxidant, and other activities .
Mode of Action
It is known that quinazoline compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone .
Result of Action
It is known that n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potential as werner (wrn) helicase inhibitors, indicating potential anticancer activities .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFRIWCSWMHOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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